3-Bromo-N-ethyl-5-hydroxybenzamide
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Overview
Description
3-Bromo-N-ethyl-5-hydroxybenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 3-position, an ethyl group at the nitrogen atom, and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-5-hydroxybenzamide typically involves the bromination of N-ethyl-5-hydroxybenzamide. One common method is to start with 5-hydroxybenzamide, which undergoes ethylation to form N-ethyl-5-hydroxybenzamide. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products may include 3-Bromo-N-ethyl-5-oxobenzamide.
Reduction: Products may include N-ethyl-5-hydroxybenzamide.
Substitution: Products may include 3-Amino-N-ethyl-5-hydroxybenzamide or 3-Thio-N-ethyl-5-hydroxybenzamide.
Scientific Research Applications
3-Bromo-N-ethyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxybenzamide: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-5-hydroxybenzamide: Lacks the bromine atom, which may influence its binding affinity and specificity.
3-Bromo-N-methyl-5-hydroxybenzamide: Similar structure but with a methyl group instead of an ethyl group, which may alter its properties.
Uniqueness
3-Bromo-N-ethyl-5-hydroxybenzamide is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These functional groups contribute to its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-N-ethyl-5-hydroxybenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-2-11-9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,11,13) |
InChI Key |
AXOZCLDCUYAPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
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